1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound featuring a cyclobutane ring fused to a tetrahydropyridine ring with carboxylic acid and carbonyl functional groups
Preparation Methods
The synthesis of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the precursor compound to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or carboxylic acid groups, often facilitated by acid or base catalysts
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: A simpler compound with a cyclobutane ring and a carboxylic acid group.
1-Aminocyclopropane-1-carboxylic acid: A compound with a cyclopropane ring and an amino group, known for its role in ethylene biosynthesis in plants.
3,4-Dihydroxycyclobutane-1,2-dione: A compound with a cyclobutane ring and two hydroxyl groups, exhibiting different reactivity and properties.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(cyclobutanecarbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h5,8H,1-4,6-7H2,(H,14,15) |
InChI Key |
PVJZWAZUGPXTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC=C(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.